molecular formula C8H7FN2 B124899 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 145934-92-5

5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B124899
M. Wt: 150.15 g/mol
InChI Key: RSYDPOVVRMCJHZ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 145934-92-5 . It has a molecular weight of 150.16 and its IUPAC name is 5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine consists of a pyrrole ring fused with a pyridine ring . The compound also contains a fluorine atom and a methyl group .


Physical And Chemical Properties Analysis

5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .

Scientific Research Applications

Dual Serotonin Receptor Ligands with Pro-cognitive Properties

Research led by Staroń et al. (2019) focused on the virtual screening-driven discovery of compounds active at 5-HT6R, leading to the identification of a structure based on 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. This compound was optimized to act as a dual ligand for 5-HT6 and 5-HT2A receptors, showing potential as a novel antipsychotic or antidepressant with pro-cognitive properties. This advancement emphasizes the chemical's role in developing treatments that could reverse memory impairments, highlighting its significance in neurological research (Staroń et al., 2019).

Antitumor Activity in Mesothelioma Models

Carbone et al. (2013) synthesized nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives, to explore their biological effects on diffuse malignant peritoneal mesothelioma (DMPM). The study found that these compounds significantly reduced DMPM cell proliferation and induced apoptosis. This suggests the compound's potential in cancer treatment, specifically by acting as cyclin-dependent kinase 1 inhibitors (Carbone et al., 2013).

Synthesis and Chemical Analysis

Wang et al. (2006) described a practical synthesis of a key pharmaceutical intermediate based on the 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine structure. This work emphasizes the compound's utility in pharmaceutical manufacturing and highlights innovative methods for its preparation, showcasing the compound's broad applicability in chemical synthesis (Wang et al., 2006).

c-Met Kinase Inhibition for Cancer Treatment

Caballero et al. (2011) conducted docking and QSAR studies on derivatives of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine, evaluating their potential as c-Met kinase inhibitors. This research provides insight into the molecular features contributing to high inhibitory activity, underscoring the compound's relevance in developing cancer therapies (Caballero et al., 2011).

Fluorescent Chemosensors for Iron Ions

Maity et al. (2018) synthesized fluorophores based on the 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione structure, demonstrating their high selectivity for Fe3+/Fe2+ cations. This application as a chemosensor for iron ions in biological systems indicates the compound's utility in biochemical research and diagnostics (Maity et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-2-6-3-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYDPOVVRMCJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601295
Record name 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine

CAS RN

145934-92-5
Record name 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Fluoro-3-prop-1-ynyl-pyridin-2-ylamine (14.0 g, 90.0 mmol) was treated with a 1M solution of potassium tert-butoxide in tert-butanol (150 mL) and the reaction mixture was heated at 85 OC for 1 hour. The mixture was then allowed to cool to ambient temperature and poured onto a 1:1 mixture of water/ice (ca. 1 L). The resultant precipitate was collected by filtration, washed with water and left to air dry. The resultant solid was dissolved in dichloromethane, dried (Na2SO4), filtered and evaporated then triturated with diethyl ether to afford the title compound as a buff solid (9.2 g, 66%). 1H NMR (300 MHz, CDCl3): 10.61 (s, 1H), 8.12 (s, 1H), 7.51 (dd, J=9.1, 2.3 Hz, 1H), 6.17 (s, 1H), 2.53 (d, J=1.0 Hz, 3H).
Quantity
14 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
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[Compound]
Name
water ice
Quantity
1 L
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reactant
Reaction Step Two
Name
Yield
66%

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